Cas no 2028284-75-3 (Acid-PEG4-mono-methyl ester)
Acid-PEG4-mono-methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Acid-PEG4-mono-methyl ester
-
- Inchi: 1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15)
- InChI Key: MOGNNSWXCSXEEM-UHFFFAOYSA-N
- SMILES: O(CCOCCC(=O)OC)CCOCCOCCC(=O)O
Computed Properties
- Exact Mass: 308.14711772 g/mol
- Monoisotopic Mass: 308.14711772 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 16
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 101
- Molecular Weight: 308.32
Acid-PEG4-mono-methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23330-100mg |
Acid-PEG4-mono-methyl ester |
2028284-75-3 | 98% | 100mg |
4560CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1221364-1g |
3-Oxo-2,6,9,12,15-pentaoxaoctadecan-18-oic acid |
2028284-75-3 | 95% | 1g |
$1100 | 2024-06-03 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCPC-2-1g |
COOH-PEG4-COOMe |
2028284-75-3 | >98.00% | 1g |
¥2450.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCPC-2-500mg |
COOH-PEG4-COOMe |
2028284-75-3 | >98.00% | 500mg |
¥1600.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCPC-2-250mg |
COOH-PEG4-COOMe |
2028284-75-3 | >98.00% | 250mg |
¥1050.0 | 2023-09-19 | |
| Chemenu | CM340229-100mg |
Acid-PEG4-mono-methyl ester |
2028284-75-3 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM340229-250mg |
Acid-PEG4-mono-methyl ester |
2028284-75-3 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM340229-1g |
Acid-PEG4-mono-methyl ester |
2028284-75-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
| MedChemExpress | HY-W039197-50mg |
Acid-PEG4-mono-methyl ester |
2028284-75-3 | 50mg |
¥1000 | 2024-04-19 | ||
| MedChemExpress | HY-W039197-100mg |
Acid-PEG4-mono-methyl ester |
2028284-75-3 | 100mg |
¥1500 | 2024-04-19 |
Acid-PEG4-mono-methyl ester Suppliers
Acid-PEG4-mono-methyl ester Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Acid-PEG4-mono-methyl ester
Acid-PEG4-mono-methyl ester (CAS No. 2028284-75-3): A Versatile Peptide Modification Reagent in Modern Bioconjugation
Acid-PEG4-mono-methyl ester, identified by its unique chemical identifier CAS No. 2028284-75-3, represents a sophisticated molecular tool designed for advanced peptide modification applications. This compound, characterized by a polyethylene glycol (PEG) moiety linked to an acid functional group via a monomethyl ester bridge, has emerged as a critical reagent in the field of bioconjugation, particularly in the development of targeted therapeutics and diagnostic agents.
The incorporation of PEG into biomolecules has long been recognized for its ability to enhance pharmacokinetic profiles, including prolonged circulation time and reduced immunogenicity. The specific design of Acid-PEG4-mono-methyl ester allows for precise conjugation to peptides, proteins, and other biomolecules, facilitating the creation of novel biotherapeutics with improved stability and functionality. The ester linkage not only provides a reactive site for conjugation but also offers flexibility in molecular design, making it adaptable to various synthetic strategies.
In recent years, significant advancements in peptide-based drug development have underscored the importance of effective conjugation techniques. The use of PEGylated peptides has demonstrated remarkable success in clinical trials, particularly in oncology and immunotherapy. For instance, PEGylated monoclonal antibodies have revolutionized the treatment of cancer by extending their half-life and improving patient compliance. Acid-PEG4-mono-methyl ester plays a pivotal role in these developments by enabling the facile introduction of PEG chains into peptide backbones, thereby enhancing the overall therapeutic efficacy.
The chemical structure of Acid-PEG4-mono-methyl ester consists of a 4-unit PEG chain terminated with an acid group and linked via a monomethyl ester. This configuration ensures optimal solubility and reactivity while maintaining the integrity of the PEG segment. The acid group serves as a nucleophilic target for amine-based conjugation reactions, while the methyl ester provides a removable protecting group for further synthetic manipulations. This dual functionality makes it an indispensable tool for synthetic chemists working on bioconjugate chemistry.
Recent studies have highlighted the utility of Acid-PEG4-mono-methyl ester in the development of novel vaccine adjuvants. PEGylation has been shown to enhance vaccine efficacy by improving antigen stability and prolonging immune responses. In one notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that conjugating key epitopes from viral proteins with Acid-PEG4-mono-methyl ester-modified linkers resulted in significantly higher antibody titers and prolonged protection against infection. This finding underscores the compound's potential in immunological applications.
The synthesis of Acid-PEG4-mono-methyl ester involves meticulous control over reaction conditions to ensure high yield and purity. The process typically begins with the activation of a PEG diol derivative followed by selective methylation to introduce the monomethyl ester functionality. Advanced techniques such as solid-phase peptide synthesis (SPPS) are often employed to facilitate efficient conjugation reactions without compromising molecular integrity.
The versatility of Acid-PEG4-mono-methyl ester extends beyond therapeutic applications into diagnostic imaging. PEGylated peptides have been widely used as contrast agents in magnetic resonance imaging (MRI) due to their ability to enhance signal-to-noise ratios. Researchers have leveraged this property to develop targeted contrast agents for tumor detection and disease monitoring. The stability provided by PEGylation ensures that these agents remain active within biological systems for extended periods, allowing for detailed imaging studies.
In conclusion, Acid-PEG4-mono-methyl ester (CAS No. 2028284-75-3) stands as a cornerstone reagent in modern bioconjugation chemistry. Its unique structural features enable precise modification of peptides and proteins, leading to advancements across multiple therapeutic areas including oncology, immunology, and diagnostics. As research continues to uncover new applications for PEGylated biomolecules, compounds like Acid-PEG4-mono-methyl ester will remain indispensable tools for drug discovery and development.
2028284-75-3 (Acid-PEG4-mono-methyl ester) Related Products
- 35438-57-4(1,5-Dioxepan-2-one)
- 61633-18-9(4,7,10,13-Tetraoxahexadecanedioic acid, dimethyl ester)
- 93673-82-6(Methyl 3-(2-hydroxyethoxy)propanoate)
- 886362-90-9(Acid-PEG2-ethyl propionate)
- 61286-34-8(3,6,10,13-Tetraoxahexadecan-16-oic acid, 2-ethoxyethyl ester)
- 61286-33-7(4,7,11,14,17-Pentaoxanonadecanoic acid, 10-oxo-, 2-ethoxyethyl ester)
- 5420-62-2(Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester)
- 1807505-26-5(Acid-PEG3-mono-methyl ester)
- 457897-73-3(Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate)
- 75315-97-8(Propanoic acid, 3,3'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-diethyl ester)